molecular formula C36H38NO2P B8138585 N-[(1R)-1-phenylethyl]-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine

N-[(1R)-1-phenylethyl]-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine

Cat. No.: B8138585
M. Wt: 547.7 g/mol
InChI Key: FGFFWGDLHSFEDX-WMPKNSHKSA-N
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Description

This compound belongs to a class of chiral phosphapentacyclic amines with a complex polycyclic framework. Its structure features a pentacyclic scaffold incorporating two oxygen atoms (12,14-dioxa) and a phosphorus atom (13-phospha), substituted with enantiomeric (1R)- and (1S)-phenylethyl groups.

Properties

IUPAC Name

N-[(1R)-1-phenylethyl]-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-8,13-16,21-26H,9-12,17-20H2,1-2H3/t25-,26+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFFWGDLHSFEDX-WMPKNSHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=C(CCCC5)C=C4)C6=C(O3)C=CC7=C6CCCC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)P3OC4=C(C5=C(CCCC5)C=C4)C6=C(O3)C=CC7=C6CCCC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Analogues

The compound shares its pentacyclic dioxaphosphapentacyclo framework with derivatives such as N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (CAS: 1322779-96-3). Key differences include:

  • Substituents : The target compound has phenyl groups, while the methoxy-substituted analog includes 4-methoxyphenyl moieties.
  • Molecular Weight : The methoxy analog has a molecular weight of 599.7 g/mol , whereas the target compound’s phenyl groups reduce steric bulk but may alter solubility .

Functional Group Comparisons

  • Chiral Centers : Both compounds exhibit enantiomeric phenylethyl substituents, critical for stereoselective interactions.
  • Phosphorus Environment : The 13-phospha group in the pentacyclic core likely influences electronic properties and ligand behavior.

Mechanistic Similarities

Studies on structurally similar compounds (e.g., oleanolic acid derivatives) demonstrate that minor structural variations (e.g., substituent polarity) significantly impact mechanisms of action (MOAs). For example, compounds with shared scaffolds often bind similar protein targets, as shown in large-scale docking analyses .

Research Findings and Data

Table 1: Comparative Physicochemical Properties

Property Target Compound Methoxy-Substituted Analog
Molecular Weight Not reported 599.7 g/mol
Substituents Phenyl groups 4-Methoxyphenyl groups
Chiral Centers (1R)- and (1S)-phenylethyl (1R)-4-methoxyphenylethyl
Likely Solubility Lower (nonpolar substituents) Moderate (polar methoxy groups)

Table 2: Mechanistic Predictions Based on Structural Similarity

Aspect Inference Source
Target Binding Potential overlap with methoxy analog’s protein targets (e.g., kinases)
Pharmacological Activity Likely modulated by phenyl vs. methoxy substituent polarity
Toxicity Profile Requires assessment of stereochemical impact on reproductive toxicity

Key Insights from Literature

  • Structural Determinants of MOA : Park et al. (2023) emphasize that scaffold similarity correlates with shared MOAs, even with substituent differences. This principle supports hypothesizing analogous biological roles for the target compound and its methoxy-substituted relative .
  • Synthetic Challenges : The compound’s stereochemical complexity necessitates advanced crystallographic tools (e.g., SHELX suite) for structural validation, as seen in related studies .
  • Pharmacological Theory : Bioactive compounds with rigid polycyclic frameworks often exhibit multitarget effects, aligning with the pharmacological theory of food-derived bioactive agents .

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